![molecular formula C29H31N3O4 B2777889 1-(2,5-dimethoxyphenyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 862828-60-2](/img/structure/B2777889.png)
1-(2,5-dimethoxyphenyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,5-dimethoxyphenyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C29H31N3O4 and its molecular weight is 485.584. The purity is usually 95%.
BenchChem offers high-quality 1-(2,5-dimethoxyphenyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,5-dimethoxyphenyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Alzheimer's Potential
A series of N-benzylated (pyrrolidin-2-one)/(imidazolidin-2-one) derivatives have been synthesized and evaluated for anti-Alzheimer's activity. These compounds were inspired by the lead compound donepezil, used in managing mild to severe Alzheimer's disease. Among these, certain compounds exhibited excellent anti-Alzheimer's profiles in both in-vivo (behavioral studies) and in-vitro (biochemical assays) evaluations, showcasing their potential as therapeutic agents against Alzheimer's disease (M. Gupta et al., 2020).
Cardiovascular Effects
The cardiovascular effects of benzimidazole derivatives have been compared, indicating that these compounds can significantly influence heart rate and blood pressure. Although not directly linked to the specific chemical structure requested, this research highlights the broader implications of benzimidazole derivatives on cardiovascular health, which may extend to the specific compound (W. Diederen & R. Kadatz, 1981).
Antiviral Applications
Benzofuran-transition metal complexes, including structures similar to the requested compound, have shown potent antiviral activity. These compounds, particularly when complexed with metals like Fe and Cu, have exhibited significant inhibitory effects against HIV and HCV NS3-4A protease, demonstrating their potential as antiviral agents (S. Galal et al., 2010).
Imaging Studies for Neurodegenerative Disorders
Fluorinated derivatives of imidazopyridines have been developed for imaging peripheral benzodiazepine receptors (PBRs), which are implicated in neurodegenerative disorders. These studies provide a basis for the diagnostic use of similar compounds in detecting and monitoring diseases like Alzheimer's and Parkinson's (C. Fookes et al., 2008).
Polyimides with High Thermal Stability
Polyimides synthesized from diamines containing imidazole pendent groups have shown excellent solubility and thermal stability. Such materials, derived from structures related to the requested compound, could be invaluable in developing high-performance polymers for industrial applications (M. Ghaemy & R. Alizadeh, 2009).
properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-4-[1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O4/c1-20-9-4-7-12-26(20)36-16-8-15-31-24-11-6-5-10-23(24)30-29(31)21-17-28(33)32(19-21)25-18-22(34-2)13-14-27(25)35-3/h4-7,9-14,18,21H,8,15-17,19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHZCFTXSYFVGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=C(C=CC(=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethoxyphenyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


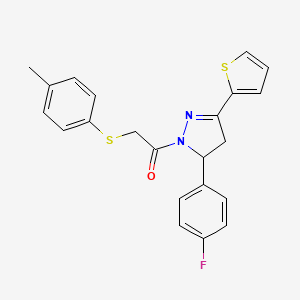
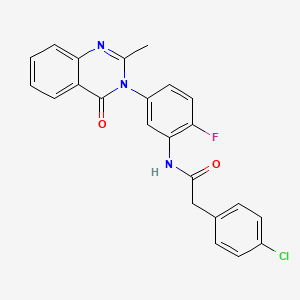
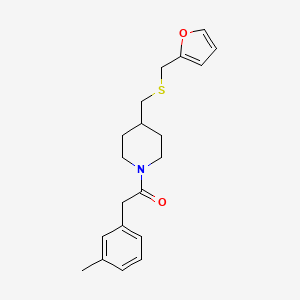
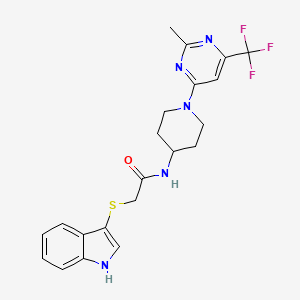
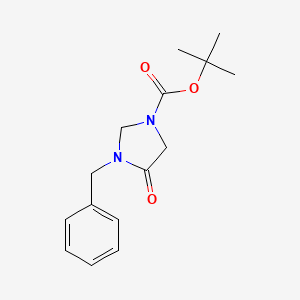
![tert-butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate](/img/structure/B2777821.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2777822.png)
![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2777824.png)
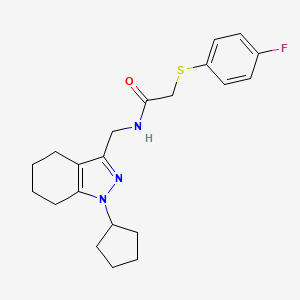

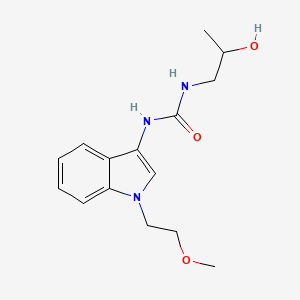

![3-(benzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2777829.png)